molecular formula C21H23N3O4 B4100960 2-[[4-(Pyridin-3-ylmethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

2-[[4-(Pyridin-3-ylmethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B4100960
M. Wt: 381.4 g/mol
InChI Key: UMIUPTYUPYTYTA-UHFFFAOYSA-N
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Description

2-[[4-(Pyridin-3-ylmethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a phenyl group, which is further substituted with a pyridin-3-ylmethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Pyridin-3-ylmethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Pyridin-3-ylmethylcarbamoyl Intermediate: This step involves the reaction of pyridine-3-carboxylic acid with an appropriate amine to form the pyridin-3-ylmethylcarbamoyl group.

    Coupling with Phenyl Isocyanate: The intermediate is then reacted with phenyl isocyanate to form the 4-(pyridin-3-ylmethylcarbamoyl)phenyl intermediate.

    Cyclohexane Carboxylation: Finally, the intermediate is coupled with cyclohexane-1-carboxylic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Pyridin-3-ylmethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of bases, acids, or other catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[[4-(Pyridin-3-ylmethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyridine-containing molecules.

Mechanism of Action

The mechanism of action of 2-[[4-(Pyridin-3-ylmethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[[4-(Pyridin-2-ylmethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.

    2-[[4-(Pyridin-4-ylmethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but with a pyridin-4-yl group.

Uniqueness

The uniqueness of 2-[[4-(Pyridin-3-ylmethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This can include differences in binding affinity, reactivity, and overall stability.

Properties

IUPAC Name

2-[[4-(pyridin-3-ylmethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-19(23-13-14-4-3-11-22-12-14)15-7-9-16(10-8-15)24-20(26)17-5-1-2-6-18(17)21(27)28/h3-4,7-12,17-18H,1-2,5-6,13H2,(H,23,25)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIUPTYUPYTYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-(Pyridin-3-ylmethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
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2-[[4-(Pyridin-3-ylmethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
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2-[[4-(Pyridin-3-ylmethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

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